2-(4-(Phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
2-(4-(Phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound featuring a benzo[b]thiophene scaffold substituted with a carboxamide group at position 3 and a 4-(phenylsulfonyl)butanamido moiety at position 2.
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c20-18(23)17-14-9-4-5-10-15(14)26-19(17)21-16(22)11-6-12-27(24,25)13-7-2-1-3-8-13/h1-3,7-8H,4-6,9-12H2,(H2,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQPPEQEPSTVES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic synthesis. A common route includes:
Formation of the Tetrahydrobenzo[b]thiophene Core: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources like phosphorus pentasulfide (P4S10) under acidic conditions.
Introduction of the Phenylsulfonyl Group: This step involves sulfonylation, where the tetrahydrobenzo[b]thiophene intermediate reacts with phenylsulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Butanamido Group: The final step is the amidation reaction, where the sulfonylated intermediate reacts with butanoyl chloride and ammonia or an amine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic ring in the phenylsulfonyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-(Phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the sulfonyl and carboxamide groups suggests it may interact with biological targets such as enzymes or receptors, potentially leading to the development of new drugs for treating various diseases.
Industry
In industry, this compound could be used in the production of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs), due to the electronic properties conferred by the tetrahydrobenzo[b]thiophene core .
Mechanism of Action
The mechanism of action of 2-(4-(Phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The carboxamide group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId)
- Structure : Features a 4-methoxyphenylpiperazine-acetamido substituent.
- Activity : Exhibits 60% AChE inhibition at 2.6351 mM in Wistar rats, outperforming donepezil (40% inhibition). The amide linker forms three hydrogen bonds with Phe288 in the AChE active site, enhancing binding affinity .
- Synthesis : Prepared via the Gewald protocol with 70% yield; melting point 234–236°C .
Compound 122
- Structure : Similar to IIId but with a 4-methoxyphenylpiperazine moiety.
- Activity : Matches IIId’s 60% inhibition, confirming the critical role of the 4-methoxyphenyl group in AChE interaction .
However, the absence of a piperazine ring might limit its AChE inhibitory potency .
AMPA Receptor Modulators
JAMI1001A
- Structure : Contains a trifluoromethylpyrazole-acetamido substituent.
- Activity : Acts as a positive allosteric modulator of AMPA receptors, enhancing synaptic transmission. The hydroxymethyl group facilitates hydrogen bonding with receptor residues .
Comparison with Target Compound :
The phenylsulfonyl group in the target compound introduces strong electron-withdrawing effects, which could stabilize receptor-ligand interactions but may reduce solubility compared to JAMI1001A’s polar trifluoromethylpyrazole moiety .
Structural Analogs with Varied Substituents
2-(4-(Piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Structure : Substituted with a piperidine-sulfonamido group.
- Properties: Molecular weight 447.57; predicted pKa 12.02.
2-(2-(4-(Methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Structure : Features a methylsulfonylphenyl-acetamido chain.
- Properties : Molecular weight 392.5; higher sulfonyl group polarity may improve aqueous solubility compared to the target compound’s phenylsulfonylbutanamido chain .
Biological Activity
The compound 2-(4-(Phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic derivative belonging to the class of tetrahydrobenzo[b]thiophene compounds. This class has garnered attention due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H20N2O3S
- Molecular Weight : 320.41 g/mol
- CAS Number : Not listed but can be identified through its structural components.
Anticancer Properties
Recent studies have focused on the anticancer efficacy of tetrahydrobenzo[b]thiophene derivatives. Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines.
-
Mechanism of Action :
- The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. Specifically, they may enhance the expression of pro-apoptotic proteins such as Bax and activate caspases (caspase 3 and caspase 9), leading to programmed cell death .
- Additionally, some derivatives have shown to inhibit tyrosine kinase activity at nanomolar concentrations, which is crucial for cancer cell proliferation .
-
Case Studies :
- A study evaluated a series of thiophene compounds against human liver (HepG2), breast (MCF7), and colon (HCT116) cancer cell lines. The results demonstrated that specific derivatives displayed IC50 values ranging from 6 to 16 µM for cytotoxicity without affecting normal fibroblast cells .
- Compound 5 from this series was noted for its superior potency compared to doxorubicin, a standard chemotherapeutic agent, indicating its potential as a lead compound for further development .
Data Table: Summary of Biological Activity
| Compound | Target Cell Lines | IC50 (µM) | Mechanism of Action | Notes |
|---|---|---|---|---|
| Compound 1 | HepG2 | 10 | Induces apoptosis | Moderate selectivity |
| Compound 5 | MCF7 | 8 | Tyrosine kinase inhibition | Superior to doxorubicin |
| Compound 12 | HCT116 | 15 | DNA binding and apoptosis induction | Strong cytotoxicity |
Q & A
Q. Experimental Variables :
- Reaction time and solvent polarity significantly impact yield. For example, dioxane reduces reaction time (4 hours vs. 12 hours in ethanol) .
- Catalysts like triethylamine improve coupling efficiency in heterocyclic synthesis .
How are spectroscopic techniques (IR, NMR, MS) employed to confirm the structure of this compound?
Level : Basic
Methodological Answer :
Q. Table 1: Representative NMR Data
| Proton/Carbon Type | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Cyclohexene CH₂ | 1.68–2.05 | |
| Aromatic protons | 7.40–7.60 | |
| Carboxamide carbonyl | ~160 |
How can structure-activity relationship (SAR) studies guide the optimization of this compound's acetylcholinesterase inhibitory activity?
Level : Advanced
Methodological Answer :
Q. Table 2: Inhibitory Activity of Derivatives
| Derivative | Substituent | Inhibition (%) | Reference |
|---|---|---|---|
| IIIb | 4-Benzylpiperazin-1-yl | 80 | |
| IIIc | 4-(2-Fluorobenzyl) | 76 | |
| Methoxyphenyl derivative | 4-Methoxyphenyl | 60 |
What methodological approaches are recommended to resolve contradictions in biological activity data across derivatives?
Level : Advanced
Methodological Answer :
- Data Normalization : Standardize assay conditions (e.g., enzyme concentration, pH) to minimize variability .
- Meta-Analysis : Compare IC₅₀ values of 4-methoxyphenyl (60% inhibition) and 4-chlorophenyl (40% inhibition) derivatives to identify substituent trends .
- Crystallography : Resolve structural ambiguities by co-crystallizing derivatives with target proteins (e.g., acetylcholinesterase) .
Key Insight : Discrepancies in inhibition rates may arise from differences in electron-withdrawing/donating groups affecting binding affinity .
What computational strategies predict metabolic stability or aldehyde oxidase susceptibility for derivatives?
Level : Advanced
Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict oxidation sites. For example, electron-deficient aromatic rings are prone to aldehyde oxidase-mediated metabolism .
- Molecular Dynamics (MD) : Simulate binding interactions with aldehyde oxidase to identify susceptible regions (e.g., sulfonyl groups) .
- In Silico Tools : Use software like Schrödinger’s QikProp to estimate metabolic half-lives based on logP and polar surface area .
How to design experiments to assess the impact of substituents on retinoic acid receptor-related orphan receptor γt (RORγt) modulation?
Level : Advanced
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
